2-Amino-4-bromo-5-fluorobenzonitrile
Overview
Description
2-Amino-4-bromo-5-fluorobenzonitrile is a benzonitrile derivative, bearing a bromide and a fluoride at the 2- and 5-positions . It is used as a precursor for the synthesis of TADF dyes in OLED applications and APIs in antitumor and anti-inflammatory applications .
Synthesis Analysis
The synthesis of 2-Amino-4-bromo-5-fluorobenzonitrile involves several steps. It is synthesized from 2-Bromo-5-fluorobenzonitrile, which is used in the synthesis of pyrimidine functional compounds acting as GABAAα2/α3 binding site agonists used in the treatment of anxiety disorders . The ortho-positioning of the amine and nitrile substituents makes 2-amino-5-fluorobenzonitrile an ideal precursor for synthesizing heterocyclic compounds .Molecular Structure Analysis
The molecular structure of 2-Amino-4-bromo-5-fluorobenzonitrile is represented by the linear formula C7H4BrFN2 . It has a molecular weight of 215.02 . The InChI code for this compound is 1S/C7H4BrFN2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2H,11H2 .Chemical Reactions Analysis
The bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions . 2-Amino-5-fluorobenzonitrile reacts with aminoethanol derivatives catalyzed by zinc chloride, yielding oxazoline ligands for use in Cu-catalyzed enantioselective nitroaldol reactions .Physical And Chemical Properties Analysis
2-Amino-4-bromo-5-fluorobenzonitrile is a white to yellow solid . The storage temperature is between 2-8°C .Scientific Research Applications
Application 1: Synthesis of TADF Dyes in OLED Applications
- Summary of Application : 2-Bromo-5-fluorobenzonitrile, a compound similar to 2-Amino-4-bromo-5-fluorobenzonitrile, is used as a precursor for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in Organic Light Emitting Diode (OLED) applications .
- Methods of Application : The bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions. Fluoride favours nucleophilic aromatic substitution, while bromide is amenable to Pd-catalysed coupling reactions .
- Results or Outcomes : The resulting OLED device shows a maximum current efficiency of 16.3 cdA -1, a maximum powder efficiency of 12.2 lmW -1 and an external quantum efficiency of 5% .
Application 2: Synthesis of APIs in Antitumour and Anti-inflammatory Applications
- Summary of Application : 2-Bromo-5-fluorobenzonitrile is also used as a precursor for the synthesis of Active Pharmaceutical Ingredients (APIs) in antitumour and anti-inflammatory applications .
- Methods of Application : The ortho positioning of bromide and nitrile groups of 2-bromo-5-fluorobenzonitrile facilitates its synthesis into quinazolines .
- Results or Outcomes : The synthesized quinazolines are used in antitumour and anti-inflammatory applications .
Application 3: Synthesis of Heterocyclic Compounds
- Summary of Application : The ortho-positioning of the amine and nitrile substituents makes 2-amino-5-fluorobenzonitrile an ideal precursor for synthesising heterocyclic compounds .
- Methods of Application : 2-Amino-5-fluorobenzonitrile reacts with aminoethanol derivatives catalysed by zinc chloride, yielding oxazoline ligands .
- Results or Outcomes : These oxazoline ligands are used in Cu-catalysed enantioselective nitroaldol reactions .
Application 4: Synthesis of GABAAα2/α3 Binding Site Agonists
- Summary of Application : 2-Bromo-5-fluorobenzonitrile, a compound similar to 2-Amino-4-bromo-5-fluorobenzonitrile, is used in the synthesis of pyrimidine functional compounds acting as GABAAα2/α3 binding site agonists .
- Methods of Application : The synthesis process involves the reaction of 2-Bromo-5-fluorobenzonitrile with other reagents to form the desired pyrimidine functional compounds .
- Results or Outcomes : These compounds are used in the treatment of anxiety disorders .
Application 5: Synthesis of Pyrimidine Functional Compounds
- Summary of Application : 2-Bromo-5-fluorobenzonitrile, a compound similar to 2-Amino-4-bromo-5-fluorobenzonitrile, is used in the synthesis of pyrimidine functional compounds acting as GABAAα2/α3 binding site agonists .
- Methods of Application : The synthesis process involves the reaction of 2-Bromo-5-fluorobenzonitrile with other reagents to form the desired pyrimidine functional compounds .
- Results or Outcomes : These compounds are used in the treatment of anxiety disorders .
Application 6: Synthesis of Oxazoline Ligands
- Summary of Application : The ortho-positioning of the amine and nitrile substituents makes 2-amino-5-fluorobenzonitrile an ideal precursor for synthesising heterocyclic compounds .
- Methods of Application : 2-Amino-5-fluorobenzonitrile reacts with aminoethanol derivatives catalysed by zinc chloride, yielding oxazoline ligands .
- Results or Outcomes : These oxazoline ligands are used in Cu-catalysed enantioselective nitroaldol reactions .
Safety And Hazards
The safety information for 2-Amino-4-bromo-5-fluorobenzonitrile indicates that it is necessary to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
2-amino-4-bromo-5-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRIILMGUNADTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-bromo-5-fluorobenzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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